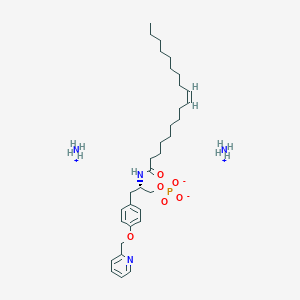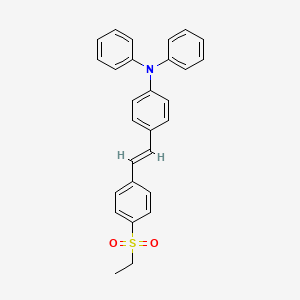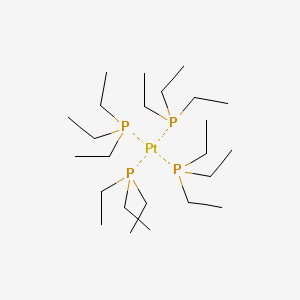
Tetrakis(triethylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(triethylphosphine)platinum is a chemical compound with the formula Pt(PEt₃)₄ It is a platinum complex where the central platinum atom is coordinated to four triethylphosphine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(triethylphosphine)platinum typically involves the reaction of platinum(II) chloride with triethylphosphine in the presence of a reducing agent. One common method is as follows:
Reactants: Platinum(II) chloride (PtCl₂), triethylphosphine (PEt₃), and a reducing agent such as sodium borohydride (NaBH₄).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Procedure: PtCl₂ is dissolved in a suitable solvent (e.g., ethanol), and an excess of PEt₃ is added. NaBH₄ is then added slowly to the mixture, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(triethylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine (Cl₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Platinum(II) chloride complexes or platinum(IV) oxide complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New platinum complexes with different ligands.
Applications De Recherche Scientifique
Tetrakis(triethylphosphine)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes. It also serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which Tetrakis(triethylphosphine)platinum exerts its effects involves the coordination of the platinum center to various substrates. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Tetrakis(triphenylphosphine)platinum: This compound has triphenylphosphine ligands instead of triethylphosphine. It is also used as a precursor to other platinum complexes and has similar catalytic properties.
Tetrakis(triphenylphosphine)palladium: This palladium complex is similar in structure and is used in similar catalytic applications.
Tetrakis(triphenylphosphine)nickel: Another similar compound with nickel as the central metal, used in various catalytic processes.
Uniqueness: Tetrakis(triethylphosphine)platinum is unique due to the presence of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands. This can lead to variations in reactivity, stability, and catalytic activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C24H60P4Pt |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
platinum;triethylphosphane |
InChI |
InChI=1S/4C6H15P.Pt/c4*1-4-7(5-2)6-3;/h4*4-6H2,1-3H3; |
Clé InChI |
DYQNWGKJOFYBID-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)

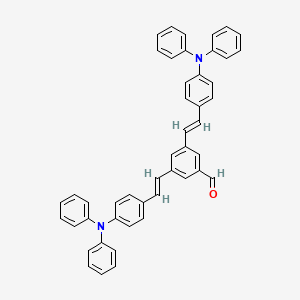
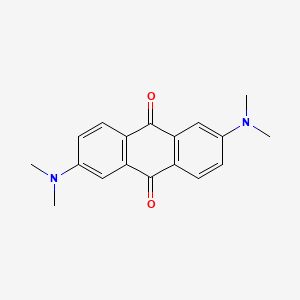
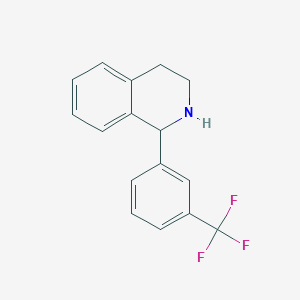

![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
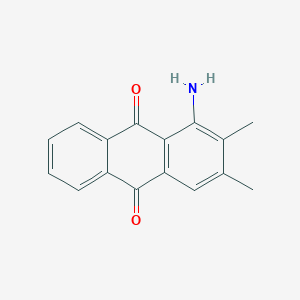
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
